(4-Chlorophenyl)(cyclopentyl)methanamine, also known as 1-(4-chlorophenyl)-1-cyclopentyl-N-methylmethanamine, is a chemical compound with the molecular formula CHClN and a molecular weight of 223.74 g/mol. This compound is often utilized in research settings due to its structural properties and potential pharmacological applications. It features a chlorinated phenyl ring and a cyclopentyl group, making it an interesting subject for various chemical studies.
The compound can be sourced from chemical suppliers and research institutions that specialize in organic compounds. It is classified as an amine due to the presence of the amine functional group in its structure. The IUPAC name for this compound reflects its structural components: a cyclopentyl group attached to a chlorophenyl group via a methanamine linkage.
The synthesis of (4-Chlorophenyl)(cyclopentyl)methanamine typically involves several key steps:
The molecular structure of (4-Chlorophenyl)(cyclopentyl)methanamine can be represented by its canonical SMILES notation: CNC(C1CCCC1)C2=CC=C(C=C2)Cl
. The InChI key for this compound is SXXISJAWYFDNNG-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure in databases.
(4-Chlorophenyl)(cyclopentyl)methanamine can participate in various chemical reactions:
The mechanism of action for (4-Chlorophenyl)(cyclopentyl)methanamine is primarily related to its interactions with biological targets:
Relevant data indicates that the compound maintains integrity under standard storage conditions but should be handled with care due to potential reactivity .
(4-Chlorophenyl)(cyclopentyl)methanamine has several applications in scientific research:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: